Cas no 4857-44-7 (Calcium a-Hydroxy-γ-Methylmercaptobutyrate)

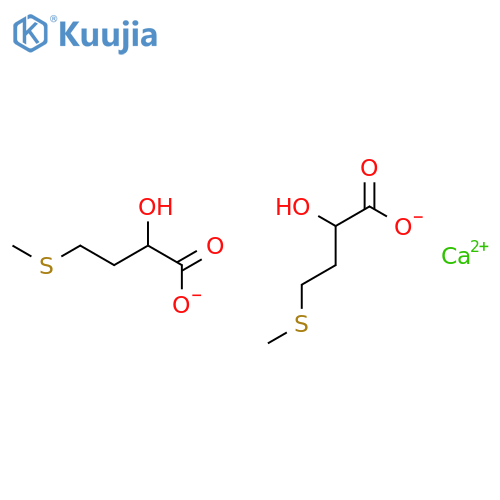

4857-44-7 structure

商品名:Calcium a-Hydroxy-γ-Methylmercaptobutyrate

Calcium a-Hydroxy-γ-Methylmercaptobutyrate 化学的及び物理的性質

名前と識別子

-

- Calcium 2-hydroxy-4-(methylthio)butanoate

- DL-alpha-Hydroxymethionine calcium

- calcium bis(2-hydroxy-4-(methylthio)butyrate)

- 2-Hydroxy-4-(methylthio)butyric Acid Calcium Salt

- Calcium 2-Hydroxy-4-(Methylthio)butyrate

- Calcium α-Hydroxy-DL-methionine

- α-Hydroxy-DL-methionine Calcium Salt

- 2-Hydroxy-4-(methylthio)butyric acid

- Alimet

- Desmeninol

- 2-Hydroxy-4-(methylthio)butanoic acid

- MHA acid

- Desmeninol [INN]

- Butanoic acid, 2-hydroxy-4-(methylthio)-

- MHA-FA

- Methionine hydroxy analog

- 2-hydroxy-4-(methylsulfanyl)butanoic acid

- 2-Hydroxy-4-(methylthio) butanoic acid

- gamma-(Methylthio)-alpha-hydroxybutyric acid

- alpha-Hydroxy-gamma-(methylthio)butyric acid

- alpha-Hydroxy-gamma-(methylmercapto)butyric acid

- DL-2-Hydroxy-4-methylthiobuttersaeure

- 2-hydroxy-4-(

- Calcium methionine

- Calcium a-Hydroxy-γ-Methylmercaptobutyrate

-

- MDL: MFCD00042725

- インチ: 1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)

- InChIKey: ONFOSYPQQXJWGS-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(=O)O[H])O[H]

計算された属性

- せいみつぶんしりょう: 338.01700

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 94.2

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 82.8

じっけんとくせい

- 色と性状: 自信がない

- ふってん: 316.5℃ at 760 mmHg

- PSA: 143.66000

- LogP: 0.21580

- ようかいせい: 自信がない

- マーカー: 14,5976

Calcium a-Hydroxy-γ-Methylmercaptobutyrate セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- 福カードFコード:3-8-10

- RTECS番号:ET4731600

- ちょぞうじょうけん:2-8°C

Calcium a-Hydroxy-γ-Methylmercaptobutyrate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Calcium a-Hydroxy-γ-Methylmercaptobutyrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D517971-100g |

CalciuM 2-hydroxy-4-(Methylthio)butanoate |

4857-44-7 | 97% | 100g |

$810 | 2024-05-24 | |

| ChemScence | CS-W011911-25g |

Calcium 2-hydroxy-4-(methylthio)butanoate |

4857-44-7 | 25g |

$58.0 | 2021-09-02 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C841378-25g |

Calcium 2-hydroxy-4-(methylthio)butanoate |

4857-44-7 | 97% | 25g |

¥620.00 | 2022-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133719-5g |

Calcium a-Hydroxy-γ-Methylmercaptobutyrate |

4857-44-7 | ≥95.0% | 5g |

¥121.90 | 2023-09-03 | |

| S e l l e c k ZHONG GUO | S3049-100mg |

Calcium 2-hydroxy-4-(methylthio)butanoate |

4857-44-7 | 98.13% | 100mg |

¥794.43 | 2023-09-15 | |

| eNovation Chemicals LLC | D961640-1kg |

Calcium bis(2-hydroxy-4-(methylthio)butyrate) |

4857-44-7 | 97% | 1kg |

$700 | 2024-06-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027083-25g |

calcium bis(2-hydroxy-4-(methylthio)butyrate),95% |

4857-44-7 | 95% | 25g |

¥500 | 2024-05-23 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094277-25g |

Calcium a-Hydroxy-γ-Methylmercaptobutyrate |

4857-44-7 | 97% | 25g |

¥369 | 2024-05-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C841378-5g |

Calcium 2-hydroxy-4-(methylthio)butanoate |

4857-44-7 | 97% | 5g |

¥182.00 | 2022-09-02 | |

| Alichem | A450001052-100g |

Calcium 2-hydroxy-4-(methylthio)butanoate |

4857-44-7 | 97% | 100g |

$298.70 | 2023-09-01 |

Calcium a-Hydroxy-γ-Methylmercaptobutyrate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4857-44-7)消旋羟蛋氨酸钙

注文番号:LE3319505

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:43

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4857-44-7)羟基蛋氨酸钙

注文番号:LE1694299

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:34

価格 ($):discuss personally

Calcium a-Hydroxy-γ-Methylmercaptobutyrate 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

4857-44-7 (Calcium a-Hydroxy-γ-Methylmercaptobutyrate) 関連製品

- 583-91-5(2-Hydroxy-4-(methylthio)butyric acid)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4857-44-7)Calcium bis(2-hydroxy-4-(methylthio)butyrate)

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:4857-44-7)D,L-Hydroxymethionine Calcium

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ